molecular formula C28H28N4O6S B11458824 5-(3,4-dimethoxyphenyl)-8,8-dimethyl-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione

5-(3,4-dimethoxyphenyl)-8,8-dimethyl-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione

Cat. No.: B11458824
M. Wt: 548.6 g/mol
InChI Key: QDBCJMIWQYYYJT-UHFFFAOYSA-N
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Description

This compound belongs to the pyrimido[4,5-b]quinoline class, characterized by a fused pyrimidine-quinoline core with multiple substituents. Its structure includes:

  • 4-Nitrobenzylthio moiety: Introduces electron-withdrawing effects, influencing reactivity and binding interactions .
  • 8,8-Dimethyl substituents: Contribute to steric effects and conformational stability .

These derivatives are typically synthesized via multicomponent reactions using catalysts like trityl chloride (TrCl) or DMF-DMA .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-dimethoxyphenyl)-8,8-dimethyl-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione typically involves multi-step organic reactions. One common approach includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between a substituted aniline and a suitable diketone can lead to the formation of the pyrimidoquinoline core.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry may be utilized to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Dimethoxyphenyl)-8,8-dimethyl-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can lead to the formation of amine derivatives .

Scientific Research Applications

5-(3,4-Dimethoxyphenyl)-8,8-dimethyl-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(3,4-dimethoxyphenyl)-8,8-dimethyl-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context .

Comparison with Similar Compounds

Comparison with Similar Pyrimido[4,5-b]quinoline Derivatives

Structural and Functional Group Variations

Key structural differences among analogs lie in their substituents, which dictate physicochemical and biological properties:

Compound Name / Substituents Molecular Formula Molecular Weight Key Functional Groups Notable Spectral Data (IR/NMR) Reference
Target Compound (3,4-dimethoxyphenyl, 4-nitrobenzylthio) C₂₇H₂₆N₄O₅S* ~518.6 2 methoxy, nitro, thioether Not reported
5-(4-Isopropylphenyl)-...-dione C₂₇H₂₆N₄O₄S 502.6 Isopropyl, nitro, thioether SMILES: CC(C)c1ccc(C2C3=C(...)cc1
2-(3,4-Dimethoxybenzylidene)-...-thiazolo[3,2-a]pyrimidine C₂₈H₂₄N₂O₆S₂ 548.6 Thiophene, dual C=O (1712, 1674 cm⁻¹) δH 3.69–3.77 (4 OCH₃), 7.85 (thiophene)
5-(2-Chlorophenyl)-...-trione C₂₀H₁₈ClN₃O₃ 383.8 Chlorophenyl, trione Synthesized via TrCl catalyst

Biological Activity

The compound 5-(3,4-dimethoxyphenyl)-8,8-dimethyl-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available literature, focusing on its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The compound is characterized by a unique tetracyclic structure that incorporates a pyrimidine and quinoline moiety. Its structural complexity is expected to contribute to diverse biological interactions.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural frameworks exhibit significant antimicrobial properties. For instance:

  • Benzimidazole derivatives , which share structural similarities with the target compound, have shown broad-spectrum antimicrobial effects. They have been effective against various Gram-positive and Gram-negative bacteria as well as fungi .
  • In vitro studies reveal that derivatives of heterocyclic compounds can inhibit bacterial growth effectively at low concentrations (e.g., MIC values ranging from 12.5 to 250 μg/ml) .

Anticancer Activity

The anticancer potential of similar compounds has been extensively documented:

  • Compounds containing quinoline and pyrimidine rings are known for their ability to induce apoptosis in cancer cells. They achieve this through various mechanisms including the inhibition of DNA synthesis and interference with cell cycle progression .
  • A study highlighted that certain derivatives could inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values in the low micromolar range.

Anti-inflammatory Activity

Anti-inflammatory properties are another area where such compounds have shown promise:

  • The presence of methoxy groups in the aromatic ring is often associated with enhanced anti-inflammatory activity. Compounds similar to the target molecule have been reported to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in various models .

The biological activity of the compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Many heterocyclic compounds act as inhibitors of key enzymes involved in metabolic pathways of pathogens or cancer cells.
  • Receptor Modulation : The compound may interact with specific receptors (e.g., estrogen or androgen receptors), influencing cellular signaling pathways.
  • DNA Interaction : Similar compounds often intercalate into DNA or inhibit topoisomerases, leading to disruptions in DNA replication and transcription processes.

Case Studies

Several case studies have provided insights into the biological efficacy of compounds related to the target molecule:

  • A study involving a series of pyrimidoquinoline derivatives demonstrated significant anticancer activity in vitro against multiple cancer cell lines. The study utilized a structure-activity relationship (SAR) approach to optimize potency and selectivity .
CompoundCell LineIC50 (µM)Mechanism
AMCF-75.2DNA intercalation
BHeLa3.8Topoisomerase inhibition

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended to confirm the structure and purity of this compound?

To confirm structural integrity, employ a combination of:

  • FT-IR spectroscopy : Identify functional groups (e.g., C=O at ~1700 cm⁻¹, S–C at ~1260 cm⁻¹) .
  • Multinuclear NMR (¹H, ¹³C) : Assign protons and carbons in the tetrahydropyrimidoquinoline core and substituents (e.g., δ 3.24 ppm for N–CH₃ groups, aromatic protons at δ 6.5–7.9 ppm) .
  • Elemental analysis : Verify empirical formula consistency (e.g., C, H, N within ±0.3% of calculated values) .
  • X-ray crystallography : Resolve crystal packing and stereochemistry for analogs with similar scaffolds .

Q. How can solubility challenges be addressed for in vitro assays?

Optimize solubility by:

  • Solvent selection : Use polar aprotic solvents (e.g., DMSO, DMF) due to the compound’s hydrophobic substituents (3,4-dimethoxyphenyl, 4-nitrobenzylthio) .
  • Derivatization : Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) via synthetic modifications while retaining core activity .
  • Surfactant-assisted dispersion : Utilize micellar systems for aqueous solubility enhancement, as demonstrated for related quinoline derivatives .

Q. What are common synthetic impurities, and how are they characterized?

Key impurities include:

  • Unreacted intermediates : Traces of 4-nitrobenzylthiol or dimethoxyphenyl precursors, detected via HPLC-MS .
  • Oxidation byproducts : Sulfoxide/sulfone derivatives of the thioether moiety, identified by LC-MS and IR (S=O at ~1050 cm⁻¹) .
  • Isomeric byproducts : Regiochemical variants resolved via preparative TLC or column chromatography (n-hexane/EtOAc gradients) .

Advanced Research Questions

Q. What synthetic strategies improve yield and scalability?

  • Catalyst optimization : Fe(DS)₃ (a Lewis acid-surfactant combined catalyst) under sonication reduces reaction time and improves regioselectivity for the pyrimidoquinoline core .
  • Green chemistry approaches : Replace POCl₃ with biodegradable reagents (e.g., ionic liquids) for cyclization steps to minimize toxicity .
  • Purification protocols : Use silica gel chromatography (n-hexane/EtOAc 8:1) to isolate high-purity product (>95%) .

Q. How do substituents influence biological activity?

Structure-activity relationship (SAR) studies indicate:

  • 3,4-Dimethoxyphenyl : Enhances lipophilicity and membrane permeability, critical for antimicrobial activity .
  • 4-Nitrobenzylthio : Electron-withdrawing groups improve oxidative stability but may reduce solubility; nitro-to-amine reduction increases target binding in some analogs .
  • Methyl groups at C8 : Steric hindrance modulates enzyme inhibition (e.g., cyclooxygenase-2) .

Q. What in vitro models are suitable for biological evaluation?

  • Antimicrobial assays : Broth microdilution (MIC/MBC) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
  • Anti-inflammatory models : COX-2 inhibition assays using enzyme-linked immunosorbent assays (ELISA) .
  • Cytotoxicity screening : MTT assays on human cell lines (e.g., HEK-293) to assess therapeutic index .

Q. How can computational methods predict reactivity or binding interactions?

  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
  • Molecular docking : Simulate binding to targets (e.g., DNA gyrase for antimicrobial activity) using AutoDock Vina .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to prioritize analogs .

Q. What methodologies assess stability under varying conditions?

  • Forced degradation studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and thermal (40–60°C) conditions; monitor via HPLC .
  • Photostability testing : Use ICH Q1B guidelines with UV light (320–400 nm) to detect nitro group-mediated degradation .
  • pH-solubility profiles : Measure solubility in buffers (pH 1.2–7.4) to guide formulation for oral delivery .

Q. Methodological Notes

Properties

Molecular Formula

C28H28N4O6S

Molecular Weight

548.6 g/mol

IUPAC Name

5-(3,4-dimethoxyphenyl)-8,8-dimethyl-2-[(4-nitrophenyl)methylsulfanyl]-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione

InChI

InChI=1S/C28H28N4O6S/c1-28(2)12-18-23(19(33)13-28)22(16-7-10-20(37-3)21(11-16)38-4)24-25(29-18)30-27(31-26(24)34)39-14-15-5-8-17(9-6-15)32(35)36/h5-11,22H,12-14H2,1-4H3,(H2,29,30,31,34)

InChI Key

QDBCJMIWQYYYJT-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C3=C(N2)N=C(NC3=O)SCC4=CC=C(C=C4)[N+](=O)[O-])C5=CC(=C(C=C5)OC)OC)C(=O)C1)C

Origin of Product

United States

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